Product packaging for (4-Methoxy-1(Cat. No.:CAS No. 201996-71-6)

(4-Methoxy-1

Cat. No.: B3114521
CAS No.: 201996-71-6
M. Wt: 223.25 g/mol
InChI Key: YAJFFFKVZOWLMX-UHFFFAOYSA-N
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Description

Significance of Methoxy (B1213986) Moieties in Modern Chemical Research

The methoxy group (–OCH₃) is a small yet powerful functional group that plays a crucial role in various fields of chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.gov Its significance stems from its unique electronic and physicochemical properties.

Electronic Effects: The methoxy group exhibits dual electronic behavior. It acts as an electron-donating group through resonance, where the oxygen's lone pair of electrons can delocalize into an adjacent π-system (like a benzene (B151609) ring). stackexchange.comlibretexts.org Simultaneously, due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect. stackexchange.com In aromatic systems, the resonance effect typically dominates, especially when the methoxy group is at the para position, making the ring more electron-rich. stackexchange.comwikipedia.org This ability to modulate electron density is fundamental in tuning the reactivity and properties of molecules. libretexts.org

Physicochemical and Medicinal Properties: In drug discovery, the methoxy group is considered a valuable "scout" for exploring protein binding pockets. tandfonline.com It is one of the few substituents that can be added to an aromatic ring with almost no increase in lipophilicity, a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comtandfonline.com By replacing a hydrogen atom with a methoxy group, medicinal chemists can often improve binding affinity and other crucial properties without the negative consequences of increased lipophilicity. researchgate.nettandfonline.com However, a notable disadvantage is its potential for metabolic instability, as it can be susceptible to O-demethylation by cytochrome P450 enzymes. tandfonline.comtandfonline.com

The table below summarizes the key properties and effects of the methoxy group.

Property/EffectDescriptionSignificance in Research
Electronic Nature Dual effects: Electron-donating via resonance, electron-withdrawing via induction. stackexchange.comModulates molecular reactivity, stability, and interaction with other molecules. libretexts.orgacs.org
Lipophilicity Low to neutral lipophilicity on aromatic rings (Δ(LogD) ≈ 0). tandfonline.comtandfonline.comAllows for potency improvement in drug candidates without increasing lipophilicity-related risks. tandfonline.com
Size & Shape Small and can influence the conformation of adjacent groups. acs.orgbiomedres.usCan be used to fine-tune the shape of a molecule for optimal binding to a biological target. biomedres.us
Metabolic Profile Prone to O-demethylation by CYP enzymes. tandfonline.comtandfonline.comA critical consideration in drug design, as it can affect the compound's half-life and metabolic pathway. tandfonline.com
Hydrogen Bonding The oxygen atom acts as a hydrogen bond acceptor. researchgate.nettandfonline.comContributes to binding interactions with biological targets like proteins and enzymes. researchgate.net

Overview of Diverse Structural Classes Incorporating 4-Methoxy-1 Substitution

The "4-Methoxy-1" substitution pattern appears in a wide array of chemical scaffolds, where a methoxy group is located at the 4-position of a ring system relative to a primary point of interest or attachment at the 1-position. This motif is found in both simple and complex molecules investigated for various research purposes.

Naphthalene (B1677914) Derivatives: The 4-methoxy-1-naphthyl moiety is a common structural feature. Compounds like 4-methoxy-1-naphthol (B1194100) and 5-(4-methoxy-1-naphthyl)pentanoic acid are examples. ontosight.aihmdb.ca Research on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives has identified dual-target inhibitors for cancer therapy, highlighting the importance of this scaffold in medicinal chemistry. nih.govresearchgate.net

Indanone and Tetralone Scaffolds: Fused ring systems like indanone and tetralone are prevalent in chemical synthesis and drug discovery.

4-Methoxy-1-indanone (B81218) is a key intermediate used in the synthesis of more complex molecules, including analogues for neurological research. nih.govsigmaaldrich.com Studies have explored derivatives of 2-benzylidene-1-indanone (B110557) with a 4-methoxy substitution as potential antagonists for adenosine (B11128) receptors. nih.gov

Tetralone derivatives , such as 5-methoxy-1-tetralone (B1585004) and 6-methoxy-1-tetralone (B92454), are also valuable building blocks. medchemexpress.comsigmaaldrich.com The specific placement of the methoxy group is crucial; for example, research has detailed the multi-step synthesis of 6-methoxy-4-isopropyl-1-tetralone from 7-methoxy-1-tetralone (B20472) for use in natural product synthesis. researchgate.net

Heterocyclic Compounds: The 4-methoxy-1 pattern is also found in various heterocyclic systems.

Indole (B1671886) derivatives such as 1H-Indole-3-carboxaldehyde, 4-methoxy-1-nitroso- have been studied for their potential biological activities, which are influenced by the electron-donating methoxy group. ontosight.ai

Pyridinone structures like 4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile are explored for their unique chemical properties. vulcanchem.com

Pyrazole-based compounds like 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole are another class where this substitution pattern is investigated. vulcanchem.com

The following interactive table showcases some of the structural classes that incorporate the 4-methoxy-1 substitution pattern.

Structural ClassParent ScaffoldExample Compound NameKey Research Area
NaphthalenesNaphthalene4-Methoxy-N-(1-naphthyl)benzenesulfonamide nih.govAnticancer Agents nih.govresearchgate.net
IndanonesIndanone4-Methoxy-1-indanone nih.govSynthetic intermediate, Neurological research nih.govnih.gov
TetralonesTetralone6-Methoxy-1-tetralone medchemexpress.comSynthetic intermediate, Natural product synthesis researchgate.netchemicalbook.com
IndolesIndole1H-Indole-3-carboxaldehyde, 4-methoxy-1-nitroso- ontosight.aiMedicinal chemistry, Biological activity screening ontosight.ai
PyridinonesTetrahydropyridine4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile vulcanchem.comSynthetic chemistry vulcanchem.com

Scope and Research Trajectories for 4-Methoxy-1 Compounds in Academic Inquiry

Research involving compounds with a 4-methoxy-1 structural motif is dynamic and spans multiple disciplines, primarily driven by medicinal chemistry and materials science.

In Medicinal Chemistry: A significant trajectory is the design of targeted therapeutics. The 4-methoxy group is often incorporated to fine-tune a molecule's interaction with specific biological targets. For example, research into 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives is focused on creating dual-target inhibitors of tubulin and STAT3, which are both implicated in cancer progression. nih.govresearchgate.net Similarly, methoxy-substituted 2-benzylidene-1-indanone derivatives are being investigated as antagonists for A1 and A2A adenosine receptors, which are relevant for treating neurological conditions. nih.gov The overarching goal is to leverage the methoxy group's electronic and steric properties to enhance potency and selectivity while maintaining favorable drug-like characteristics. researchgate.netnih.gov

In Materials Science and Organic Synthesis: The focus is on creating novel functional materials and efficient synthetic pathways. In the field of Covalent Organic Frameworks (COFs), methoxy groups are used to stabilize the framework's structure. Introducing electron-donating methoxy groups to the organic linkers can reduce interlayer repulsion and improve crystallinity and chemical stability. escholarship.org In synthetic chemistry, compounds like 4-methoxy-1-indanone and various methoxy-tetralones serve as crucial starting materials or intermediates for constructing complex natural products and other high-value molecules. sigmaaldrich.comresearchgate.netchemicalbook.com Research trends point towards developing more efficient and regioselective methods for synthesizing these important building blocks. mdpi.com

Future academic inquiry will likely continue to explore the subtle yet powerful influence of the 4-methoxy-1 motif. This includes deeper investigation into its role in modulating protein-ligand interactions, designing advanced materials with tailored properties, and developing novel synthetic methodologies that provide precise control over molecular architecture.

Strategies for Methoxy-Substituted Compound Synthesis

Oxidation-Mediated Synthesis Pathways

Oxidation reactions are a key tool in the synthesis of complex molecules from methoxy-substituted precursors. For instance, hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), can be used for the oxidative conversion of various functional groups. researchgate.net One application involves the transformation of Erlenmeyer azlactones into 2-substituted oxazolines. researchgate.net This metal-free oxidative process allows for the synthesis of diversely substituted oxazoline (B21484) derivatives under mild conditions. researchgate.net

Another example is the use of iodosobenzene (B1197198) (PhIO) in the presence of a catalytic amount of tetra-butylammonium iodide for the intramolecular oxidative cyclization of certain substrates to form three-membered N-benzoyl aziridines and five-membered oxazolines. dovepress.com Furthermore, PhIO can facilitate the functionalization of cyclic amines to produce lactams. dovepress.com

The choice of oxidant and reaction conditions is crucial. For example, while some methoxy-substituted phenols can be nitrated using cerium ammonium (B1175870) nitrate (B79036) (CAN) on silica (B1680970), 4-methoxyphenol (B1676288) is readily oxidized to benzoquinone. lookchem.com Similarly, manganese dioxide (MnO2) has been employed for the oxidative aromatization of 1,4-dihydropyridines to pyridine (B92270) derivatives under microwave conditions, significantly reducing reaction times. beilstein-journals.org

Nucleophilic and Electrophilic Substitution Reactions

The methoxy group (–OCH₃) on a benzene ring, as seen in anisole (B1667542), is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.orgmsu.edulibretexts.org This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the aromatic ring, making it more nucleophilic. wikipedia.orgmsu.edu Consequently, anisole and its derivatives react much faster than benzene in electrophilic substitution reactions. wikipedia.orglibretexts.orgdoubtnut.com

A common example is the Friedel-Crafts acylation, where anisole can be acylated to form compounds like 4-methoxyacetophenone. wikipedia.org The reaction conditions for these substitutions must be tailored to the reactivity of the specific methoxy-substituted compound. msu.edulibretexts.org For instance, the bromination of anisole is very rapid and primarily yields the para-bromo isomer. msu.edulibretexts.org

While electrophilic substitution is prevalent, nucleophilic aromatic substitution on methoxy-substituted rings is generally more challenging unless activated by strong electron-withdrawing groups. However, the ether linkage in anisole is stable but can be cleaved using strong acids like hydroiodic acid. wikipedia.org

Rearrangement Reactions in Synthetic Routes (e.g., Fries rearrangement)

The Fries rearrangement is a significant reaction for converting phenolic esters into hydroxy aryl ketones, which are valuable synthetic intermediates. ajchem-a.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and the regioselectivity (ortho- vs. para-acylation) is dependent on reaction conditions like temperature and solvent. ajchem-a.comnih.gov Generally, lower temperatures favor the formation of the para-product, while higher temperatures favor the ortho-product. ajchem-a.com

In the context of methoxy-substituted compounds, the Fries rearrangement can be used to introduce an acyl group onto the aromatic ring. For example, the reaction of a phenyl ester with AlCl₃ can lead to a mixture of ortho and para rearranged products. nih.gov However, the selectivity can sometimes be poor, leading to multiple products and low yields. nih.gov A variation of this is the Lewis acid-promoted rearrangement of O-methoxyacetyl derivatives of various benzopyrones, which yields methylene-bridged bis-compounds. niscpr.res.in

A proposed mechanism for the Fries rearrangement involves the complexation of the Lewis acid to the carbonyl and methoxy oxygens, followed by an intramolecular electrophilic attack of the resulting acylium carbocation on the aromatic ring. nih.gov

Multi-Component and Annulation Reactions

Multi-component reactions and annulation strategies offer efficient pathways to construct complex molecular architectures from simpler starting materials.

Gold catalysis has emerged as a powerful tool for various organic transformations, including annulation reactions. A notable example is the gold-catalyzed bicyclic annulation of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles to synthesize indolizine (B1195054) derivatives. semanticscholar.org This reaction proceeds through an unconventional mechanism that does not involve the typical α-imino gold carbenes generated from gold π-alkyne intermediates. semanticscholar.org

Instead, the proposed mechanism involves a gold π-allene intermediate that activates a 1,4-alkyne migration, leading to a vinyl gold carbene. semanticscholar.org This carbene is then trapped by the isoxazole, initiating a sequence of cyclizations that ultimately yield the indolizine products. semanticscholar.org The substitution pattern on the allene (B1206475) can influence the reaction pathway; for instance, an allenyl ester may favor a pathway involving a gold π-alkyne intermediate. semanticscholar.org

Table 1: Gold-Catalyzed Annulation of 4-Methoxy-1,2-dienyl-5-ynes with Isoxazoles semanticscholar.org
Substrate (1)Isoxazole (2)Product (3)Yield (%)
4-phenylethynyl alleneSubstituted isoxazoles8-formylindolizine derivatives78-85
Allenyl ester5-arylisoxazolesIndolizine derivatives (no 1,4-alkyne shift)N/A

Catalytic Synthetic Approaches (e.g., Cerium Ammonium Nitrate Oxidation)

Cerium (IV) ammonium nitrate (CAN) is a versatile and commercially available oxidizing agent used in a variety of synthetic transformations. arabjchem.orgnih.gov It is particularly effective for the oxidation of electron-rich aromatic compounds. lookchem.commdpi.com For instance, CAN can be used for the oxidative cleavage of a p-methoxyphenyl group, which is often employed as a protecting group in the synthesis of β-lactams. nih.gov This reaction involves the oxidation of the aromatic ring to a benzoquinone. nih.gov

CAN coated on silica has been utilized for the nitration of electron-rich methoxyphenyl derivatives with high regioselectivity. lookchem.com However, the outcome of the reaction is highly substrate-dependent. For example, while 1,2-dimethoxybenzene (B1683551) and 1,3-dimethoxybenzene (B93181) undergo nitration in high yields, 4-methoxyphenol is oxidized to benzoquinone. lookchem.com

CAN has also been employed as a catalyst for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes at room temperature. nih.gov Similarly, it can catalyze the reaction of o-phenylenediamine (B120857) with aromatic aldehydes to produce 2-aryl-1-arylmethyl-1H-benzimidazoles and/or 2-aryl-substituted benzimidazoles. arabjchem.org

Table 2: CAN-Mediated Reactions of Methoxy-Substituted Compounds
Starting MaterialReagentProductReference
N-(p-methoxyphenyl)-β-lactamCANN-unsubstituted β-lactam nih.gov
1,2-DimethoxybenzeneCAN/SiO₂Nitro-1,2-dimethoxybenzene lookchem.com
4-MethoxyphenolCAN/SiO₂Benzoquinone lookchem.com
2-Aminothiophenol + 4-MethoxybenzaldehydeCAN (catalyst)2-(4-Methoxyphenyl)-1,3-benzothiazole nih.gov
o-Phenylenediamine + 4-MethoxybenzaldehydeCAN (catalyst)2-(4-Methoxyphenyl)-1-(4-methoxyphenyl)methyl-1H-benzimidazole arabjchem.org

Cyclocondensation and Ring Closure Reactions

Cyclocondensation reactions involving (4-methoxy-1-naphthyl) precursors are pivotal in constructing complex heterocyclic systems. These reactions leverage the inherent reactivity of the methoxy-substituted naphthalene core to build fused ring structures with diverse applications.

For instance, 4-methoxy-1-naphthaldehyde (B103360) serves as a versatile starting material. It undergoes condensation reactions with various nucleophiles, a property typical of aldehydes, to form a range of heterocyclic compounds. ontosight.ai One notable application is in the synthesis of Schiff bases, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, formed by reacting 4-methoxy-1-naphthaldehyde with 2-amino-4-methylphenol. iucr.orgresearchgate.net

Furthermore, derivatives like 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, which can be synthesized from precursors related to the this compound-naphthyl) structure, react with urea (B33335) in the presence of hydrochloric acid to yield 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. ufsm.br This highlights the utility of the methoxy group in facilitating the formation of pyrimidine (B1678525) rings. Similarly, cyclocondensation of 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,3-diaminopyridine (B105623) leads to the formation of 2-aryl(heteroaryl)-4-trifluoromethyl-4,5-dihydro-3H-pyrido[2,3-b] innospk.comdiazepin-4-ols in good yields. researchgate.net

The reactivity of related naphthoquinones is also significant. The reaction of 1,2-naphthoquinone (B1664529) with primary amines like 4-methoxyaniline results in a 2-amino-1,4-naphthoquinone derivative, demonstrating a carbonyl transposition. beilstein-journals.orgnih.gov In a similar vein, cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with 6-methoxy-1-tetralone yields benzo[h]pyrazolo[3,4-b]quinolines. semanticscholar.org These examples underscore the broad scope of cyclocondensation reactions in generating a variety of heterocyclic structures from this compound-naphthyl) and related precursors.

Microwave-Assisted Synthesis Protocols for Heterocyclic Scaffolds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of heterocyclic scaffolds, often leading to higher yields and shorter reaction times compared to conventional heating methods. cem.com This approach has been successfully applied to the synthesis of various heterocycles derived from this compound-naphthyl) precursors.

For example, the microwave-induced synthesis of quinoline (B57606) alkaloids, such as 4-methoxy-1-methyl-2-quinolinone and its analogs, has been reported. semanticscholar.org In this method, the precursor 4-hydroxy-2-quinolinone derivatives are efficiently prepared from aniline (B41778) and diethyl malonate using a catalyst, and subsequent methylation under microwave irradiation yields the target alkaloids. semanticscholar.org This process is noted for being a convenient, simple, and rapid alternative to traditional thermal synthesis. semanticscholar.org

Microwave irradiation is also employed in Suzuki coupling reactions to create complex aryl-substituted quinones. royalsocietypublishing.org For instance, asymmetric analogues can be synthesized by treating a starting material with one equivalent of an arylboronic acid under microwave conditions, followed by the addition of a second arylboronic acid. royalsocietypublishing.org However, it's noteworthy that some reactions, such as those involving 4-methoxyphenyl (B3050149) boronic acid, have failed to produce the desired aryl-coupled quinones under these conditions. royalsocietypublishing.org

Mechanistic Studies of Chemical Reactivity

Understanding the reaction mechanisms of this compound-naphthyl) compounds is crucial for controlling their chemical transformations and designing novel synthetic pathways. This section delves into the reactivity of the carbonyl group, the aromatic system, and the redox behavior of these compounds.

Investigation of Carbonyl Reactivity in Methoxy-Substituted Aldehydes and Quinones

The carbonyl group in methoxy-substituted naphthaldehydes and naphthoquinones is a key site of reactivity. In 4-methoxy-1-naphthaldehyde, the aldehyde group readily undergoes oxidation to form 4-methoxy-1-naphthoic acid and reduction to yield 4-methoxy-1-naphthalenemethanol (B186864). It also participates in condensation reactions due to its reactivity towards nucleophiles. ontosight.ai The methoxy group, being electron-donating, enhances the reactivity of the naphthalene ring.

In the case of naphthoquinones, the carbonyl groups are central to their chemical and biological activity. The reactivity is influenced by substituents on the quinoid ring. For instance, the rate of hydrogen sulfide (B99878) (H₂S) consumption by 1,4-naphthoquinones is affected by the nature of the substituent at the 2-position. mdpi.com Replacing a methyl group with a methoxy group, as in 2-methoxy-1,4-naphthoquinone, increases the rate of H₂S removal. mdpi.com This suggests that the electronic properties of the substituent directly impact the reactivity of the carbonyl system. The reaction of 1,2-naphthoquinone with primary amines leads to the formation of 2-amino-1,4-naphthoquinone derivatives, indicating a transposition of the carbonyl groups. nih.govbeilstein-journals.org

The acetyl group in compounds like N-[2-(3-acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is also a reactive carbonyl center, susceptible to nucleophilic addition and reduction. vulcanchem.com Furthermore, oxidation of such compounds can lead to the formation of naphthoquinone derivatives through the oxidation of the naphthalene ring system. vulcanchem.com

Reactivity of Aromatic and Heteroaromatic Systems under Various Conditions

The aromatic system of this compound-naphthyl) compounds is activated by the electron-donating methoxy group, making it susceptible to electrophilic aromatic substitution. A primary example is the Vilsmeier-Haack reaction, which is a common method for synthesizing 4-methoxy-1-naphthaldehyde from 1-methoxynaphthalene. The methoxy group can also be replaced by other substituents through nucleophilic substitution reactions under appropriate conditions.

The reactivity of the naphthalene ring can be harnessed in various synthetic transformations. For instance, the synthesis of fused 1,2-naphthoquinones can be achieved from methoxy-substituted naphthalenes via a trivalent-iodine-mediated oxidation. rsc.orgresearchgate.net The reactivity is also influenced by other substituents present on the ring. For example, in 4-bromo-1-methoxynaphthalene, the bromine atom can be exchanged for fluorine, or the entire naphthyl bromide can be converted to a methyl ether. cdnsciencepub.comchembk.com

Under photocatalytic conditions, 2-methoxynaphthalene (B124790) can participate in cascade reactions. A dual activation strategy involving sequential single-electron transfer (SET) and energy transfer (EnT) catalysis enables the dearomative [4+2] cycloaddition of 2-methoxynaphthalene with styrenes. acs.org This highlights the potential for complex transformations of the aromatic system under specific reaction conditions.

Redox Mechanisms and Electron Transfer Pathways

The redox behavior of this compound-naphthyl) derivatives, particularly naphthoquinones, is a cornerstone of their chemical and biological activity. Naphthoquinones undergo one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. mdpi.comnih.gov This redox cycling can generate reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. mdpi.comnih.govscielo.br

The substituent on the naphthoquinone ring significantly influences its redox properties. For example, 8-methoxy-naphtho[2,3-b]thiophen-4,9-quinone's ability to inhibit enzyme activity is linked to substituents that alter the redox potential of the quinoid ring. nih.gov The mechanism of H₂S oxidation by naphthoquinones is also redox-dependent, and the rate varies with the nature of the substituents on the quinoid carbons. mdpi.com

Electron-donor-acceptor (EDA) complexes play a role in the electron transfer pathways of these compounds. For instance, an EDA system composed of 2-methoxynaphthalene as the donor can generate trifluoromethyl radicals for C-H trifluoromethylation reactions under photoexcitation. frontiersin.org This process involves the formation of a 2-methoxynaphthalene radical cation. frontiersin.org Furthermore, photocyanation of naphthalene derivatives can be initiated by electron transfer from the excited state of the arene to an electron acceptor. psu.edu

The study of reaction intermediates provides insight into these redox mechanisms. In the enzymatic oxidation of 1-methoxynaphthalene, 4-methoxy-1-naphthol has been identified as the first intermediate. rsc.org This intermediate can then undergo further oxidation. rsc.org

Exploration of Reaction Intermediates and Transition State Geometries

Investigating reaction intermediates and transition state geometries provides a deeper understanding of the reaction pathways and selectivity in the chemistry of this compound-naphthyl) compounds.

In the enzymatic oxidation of 1-methoxynaphthalene, real-time mass spectrometry has allowed for the capture and identification of key intermediates. rsc.org The initial product, 4-methoxy-1-naphthol, is formed and can subsequently undergo oxidative dimerization through several postulated intermediates. rsc.org Similarly, in the oxidation of 4-methoxy-2-methyl-1-naphthol, a spironaphthalenenaphthopyranone is formed as a major product, which can then undergo further aerial oxidation. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are instrumental in exploring transition state geometries. For the copper-catalyzed C-H functionalization of naphthols, calculations have shown that the electrophilic addition at the ortho-position has a lower energy barrier compared to the para-position. mdpi.com However, for 1-methoxynaphthalenes, the steric effect of the methoxy group prevents the formation of a stabilizing hydrogen bond that is present in the transition states of naphthols. mdpi.com

In atroposelective Suzuki coupling reactions to form biaryl compounds, the geometry of the transition state is crucial for determining the product's stereochemistry. nih.gov Conformational sampling and reaction path searches reveal that the torsional angle between the two reactive ligands at the transition state influences the axial chirality. nih.gov These computational approaches, combined with experimental observations, are essential for elucidating the complex reaction mechanisms and predicting the outcomes of reactions involving this compound-naphthyl) and related compounds.

Data Tables

Table 1: Cyclocondensation Reactions of this compound-naphthyl) Precursors and Analogs

ReactantsProduct TypeReference
4-Methoxy-1-naphthaldehyde, 2-Amino-4-methylphenolSchiff Base iucr.orgresearchgate.net
4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, Urea6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinone ufsm.br
4-Methoxy-1,1,1-trifluoroalk-3-en-2-ones, 2,3-Diaminopyridine2-Aryl(heteroaryl)-4-trifluoromethyl-4,5-dihydro-3H-pyrido[2,3-b] innospk.comdiazepin-4-ol researchgate.net
1,2-Naphthoquinone, 4-Methoxyaniline2-Amino-1,4-naphthoquinone derivative beilstein-journals.orgnih.gov
5-Amino-1H-pyrazole-4-carbaldehyde, 6-Methoxy-1-tetraloneBenzo[h]pyrazolo[3,4-b]quinoline semanticscholar.org

Table 2: Microwave-Assisted Synthesis of Heterocycles

PrecursorsProductReaction TimeYieldReference
Aniline, Diethyl malonate, then Dimethyl sulfate (B86663)4-Methoxy-1-methyl-2-quinolinoneNot specifiedNot specified semanticscholar.org
Arylboronic acids, Quinone starting materialAryl-substituted quinones20 min65-70% royalsocietypublishing.org
Aldehyde, β-Ketoester, Ammonium hydroxideDihydropyridine5 min60-90% cem.com
1,4-Diketone, Primary amineN-Substituted pyrrole30 sec - 2 min75-90% cem.com

Solvent Effects on Reaction Kinetics and Selectivity

The solvent environment plays a crucial role in dictating the rate and outcome of reactions involving 4-methoxyphenyl derivatives. This is particularly evident in solvolysis reactions, where the solvent not only acts as the medium but also as a nucleophile.

Studies on the solvolysis of 1-(4-methoxyphenyl)-1-aryl-2,2,2-trifluoroethyl chlorides in various solvents have shown that the reaction proceeds via an SN1 mechanism, often with nucleophilic assistance from the solvent. koreascience.kr The analysis of these reactions using the Grunwald-Winstein equation, which correlates rate constants with solvent ionizing power (Y) and nucleophilicity (N), often results in divided plots for different binary solvent mixtures like aqueous acetone (B3395972) and aqueous ethanol. This division indicates a degree of nucleophilic solvent assistance during the ionization step. koreascience.kr For these systems, the m value, representing the sensitivity to solvent ionizing power, is typically around 0.90 in aqueous acetone and ranges from 0.60 to 0.82 in aqueous ethanol, suggesting a carbocationic transition state with significant charge dispersal, aided by the potent p-π donating 4-methoxy group. koreascience.kr

Similarly, the solvolysis of 2-(p-methoxyphenyl)-2-methylpropyl p-toluenesulfonate (p-methoxyneophyl tosylate) shows a distinct solvent effect pattern that deviates from a simple linear correlation with the standard 2-adamantyl tosylate-based ionizing power scale (YOTs). oup.com This dispersion across different binary solvent systems suggests that the solvolysis, which proceeds with significant anchimeric assistance from the β-aryl group, has a unique response to solvent polarity. oup.com The sensitivity to solvent polarity (m-value) is notably lower for the p-methoxy derivative compared to the unsubstituted neophyl tosylate, which is consistent with the extensive delocalization of the positive charge in the transition state by the assisting 4-methoxyphenyl ring. oup.com

Table 1: Solvent Effects on Solvolysis Rates

Gas-Phase Elimination Kinetics and Anchimeric Assistance

In the gas phase, free from solvent complications, the intrinsic reactivity and structural features of molecules, such as the potential for anchimeric assistance, can be studied directly. Pyrolysis reactions of compounds with a 4-methoxyphenyl group provide evidence for neighboring group participation and its effect on reaction kinetics.

Anchimeric assistance, or neighboring group participation, is the stabilization of a transition state or intermediate by an adjacent functional group within the same molecule, often leading to an increased reaction rate. libretexts.orgmugberiagangadharmahavidyalaya.ac.in The 4-methoxyphenyl group, with its electron-rich π-system, is a potent neighboring group capable of accelerating reactions at an adjacent reaction center. libretexts.org

Kinetic studies of the gas-phase pyrolysis of various organic compounds, such as N-alkoxyphthalimides, show that substituents significantly influence elimination rates. For instance, the pyrolysis of N-alkoxyphthalimides bearing different R groups to form aldehydes reveals a clear dependence of the rate on the nature of the substituent. A p-methoxyphenyl group influences the reaction rate through its electronic effects. arkat-usa.org Theoretical studies on the gas-phase elimination of 2-arylethyl N,N-dimethylcarbamates, including the 4-methoxyphenyl derivative, suggest a concerted, asynchronous six-membered cyclic transition state. colab.ws These calculations indicate that the acidity of the benzylic hydrogen is a key factor influencing the elimination rates. colab.ws

The concept of anchimeric assistance by a phenyl group involves the formation of a bridged "phenonium" ion intermediate. libretexts.org This participation accelerates the rate-determining ionization step by delocalizing the developing positive charge. The 4-methoxy substituent enhances this effect due to its strong electron-donating nature, which further stabilizes the phenonium-like transition state. While direct kinetic data for the gas-phase pyrolysis of a simple 1-(4-methoxyphenyl)ethyl derivative highlighting anchimeric assistance is specific, the principles are well-established from related systems. For example, pyrolysis of 4-(p-methoxyphenyl)butyl-1-methanesulfonate has been studied to understand neighboring group participation in the gas phase. acs.org The rate enhancements observed in such systems compared to unassisted models provide quantitative evidence for the anchimeric assistance provided by the 4-methoxyphenyl group.

The study of pyrolysis kinetics often involves determining Arrhenius parameters (activation energy and pre-exponential factor) over a range of temperatures. These parameters provide mechanistic insights. For example, a lower activation energy compared to a non-assisted analogue is a hallmark of anchimeric assistance. The pyrolysis of various substrates is often found to be a unimolecular, first-order reaction in the gas phase. arkat-usa.org

Table 2: Kinetic Data for Gas-Phase Pyrolysis of N-Alkoxyphthalimides at 500 K

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts (δ) in parts per million (ppm), coupling constants, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within a molecule can be mapped.

For 4-Methoxy-1-naphthol , ¹H NMR spectra have been recorded at 400 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) guidechem.com. While specific shift values from this source are not detailed, typical spectra for this class of compounds reveal characteristic signals for the methoxy group protons as a singlet, and a complex pattern of multiplets for the aromatic protons of the naphthalene ring system. The hydroxyl proton would also present a distinct signal, the position of which can be solvent-dependent.

In the case of Menbutone (4-(4-methoxy-1-naphthyl)-4-oxobutanoic acid) , both ¹H and ¹³C NMR spectra are available. nih.gov The ¹H NMR spectrum, recorded on a Varian CFT-20 instrument, would be expected to show signals for the methoxy protons, the aromatic protons on the naphthalene ring, and the protons of the butanoic acid chain. Similarly, the ¹³C NMR spectrum provides key data on the carbon framework of the molecule. nih.gov

For 1-acetyl-4-methoxynaphthalene , a related compound, detailed ¹H and ¹³C NMR data have been reported in deuterated chloroform (B151607) (CDCl3) at 400 MHz. The proton NMR spectrum shows distinct signals, including a downfield doublet at δ = 9.02 ppm and another at δ = 8.28 ppm, characteristic of protons in a deshielded environment on the naphthalene ring. beilstein-journals.org The methoxy group protons appear as a singlet at δ = 2.74 ppm. beilstein-journals.org The ¹³C NMR spectrum displays a peak at δ = 193.02 ppm, corresponding to the acetyl carbonyl carbon, and a series of signals in the aromatic region, confirming the carbon skeleton of the molecule. beilstein-journals.org

Detailed NMR data for 4-Methoxy-1-naphthonitrile is available from public databases. nih.gov The analysis of these spectra provides definitive evidence for the assigned structure.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm)

Compound H-2 H-3 H-5 H-6 H-7 H-8 OCH₃ Other Protons Solvent

| 1-acetyl-4-methoxynaphthalene | 7.99 (d) | 6.86 (d) | 7.54-7.56 (m) | 7.62-7.66 (m) | - | 8.28 (d) | 2.74 (s) | 9.02 (d, J=8.6 Hz, H-peri) | CDCl₃ beilstein-journals.org |

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm)

Compound C=O C-OCH₃ Naphthalene Carbons OCH₃ Other Carbons Solvent

| 1-acetyl-4-methoxynaphthalene | 193.02 | 157.68 | 110.93, 123.33, 124.69, 126.53, 128.73, 129.55, 131.43, 132.41, 133.57 | - | 33.82, 26.20, 18.92, -3.77 | CDCl₃ beilstein-journals.org |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For 4-Methoxy-1-naphthonitrile , the IR spectrum, typically recorded using a KBr wafer technique, would show a characteristic sharp absorption band for the nitrile (C≡N) group, usually in the range of 2220-2260 cm⁻¹. nih.gov Other significant bands would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C stretching vibrations of the naphthalene ring, and C-O stretching of the methoxy ether linkage. nih.gov Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and non-polar bonds. nih.gov

The IR spectrum of Menbutone is also available, recorded using a KBr wafer. nih.gov Key absorptions would be expected for the carboxylic acid O-H (broad), C=O (ketone and carboxylic acid), C-O stretching, and the aromatic C=C and C-H vibrations.

For 4-Methoxy-1-naphthol , IR spectra have been acquired using both KBr disc and nujol mull techniques. guidechem.com The spectrum is characterized by a broad O-H stretching band for the hydroxyl group, in addition to the aromatic and methoxy group vibrations. guidechem.comnih.gov

Interactive Data Table: Key IR Absorption Bands (cm⁻¹)

Compound C≡N Stretch C=O Stretch O-H Stretch C-O Stretch Aromatic C=C Stretch
4-Methoxy-1-naphthonitrile ~2220-2260 nih.gov - - Present Present
Menbutone - Present nih.gov Present (broad) nih.gov Present Present

| 4-Methoxy-1-naphthol | - | - | Present (broad) guidechem.comnih.gov | Present | Present |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

For 4-Methoxy-1-naphthonitrile , the mass spectrum shows a molecular ion peak (M⁺) at m/z 183, corresponding to its molecular weight. nih.gov The fragmentation pattern would likely involve the loss of the methoxy group or other characteristic cleavages of the naphthalene ring system.

The mass spectrum of Menbutone exhibits a top peak at m/z 185, which is a significant fragment. nih.gov The molecular ion peak would be expected at m/z 258.

For 4-Methoxy-1-naphthol , the mass spectrum shows a molecular ion peak at m/z 174, confirming its molecular formula of C₁₁H₁₀O₂. nih.gov A prominent fragment is observed at m/z 159. nih.gov

Interactive Data Table: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragments
4-Methoxy-1-naphthonitrile 183 nih.gov -
Menbutone 258 (expected) 185 nih.gov

| 4-Methoxy-1-naphthol | 174 nih.gov | 159 nih.gov |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The way molecules pack in a crystal is governed by a variety of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

For (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile (B52724) monosolvate , a related compound containing a methoxy-substituted aromatic ring, the crystal structure reveals that the planes of the naphthalene ring system and the methoxyphenyl ring are nearly perpendicular to each other, with a dihedral angle of 87.61(6)°. researchgate.net In another related structure, 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide , the piperidine (B6355638) ring's mean plane is twisted with respect to the 4-methoxybenzoyl ring by 63.0(3)°. researchgate.net The crystal structure is further stabilized by offset π–π stacking interactions with an intercentroid distance of 3.927(3) Å. researchgate.net

In the case of 4-methoxy-1-naphthaldehyde , crystallographic data confirms the existence of a cyclic dimer in the solid state. rsc.org

Hydrogen bonds are crucial directional interactions that play a significant role in determining the crystal structure.

In the crystal structure of 2-(4-Methoxy-1H-indol-3-yl)acetonitrile , which has structural similarities to 4-methoxy-1-naphthonitrile, molecules are linked by N—H⋯N hydrogen bonds, forming chains that propagate along the iucr.org direction. iucr.org The hydrogen bond geometry involves the indole N-H group as the donor and the nitrile nitrogen atom as the acceptor, with a D⋯A distance of 3.028(4) Å. iucr.org

For (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile monosolvate , the molecules are linked by N—H⋯N hydrogen bonds, with the acetonitrile solvent molecule acting as the acceptor, forming zigzag chains along the iucr.org direction. researchgate.net

In 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide , the crystal packing is dominated by N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains along the c-axis. researchgate.net These chains are further connected by C—H⋯π interactions, creating layers parallel to the ac plane. researchgate.net

Interactive Data Table: Compound Names

Compound Name
4-Methoxy-1-naphthonitrile
Menbutone
4-Methoxy-1-naphthol
1-acetyl-4-methoxynaphthalene
(E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile monosolvate
4-methoxy-N-(piperidine-1-carbonothioyl)benzamide
4-methoxy-1-naphthaldehyde

Pi-Pi Stacking Interactions

In the crystal structure of 4-methoxy-1-naphthol, intermolecular π-π stacking interactions are a prominent feature, reinforcing the chains formed by O-H···O hydrogen bonds. nih.govresearchgate.net A significant spatial overlap is observed between adjacent molecules within these stacks. nih.govresearchgate.net The extent of this overlap is largely influenced by the position and type of substituents on the naphthalene moiety. nih.govresearchgate.net This is in contrast to its isomer, 7-methoxy-2-naphthol, where such interactions are absent. nih.govresearchgate.net

Similarly, in the crystal structure of 4-Methoxy-N-phenylaniline, the benzene rings of neighboring molecules exhibit nearly parallel or perpendicular orientations, with dihedral angles of 2.8 (2)° and 79.5 (2)°, respectively. nih.gov This arrangement is stabilized by a network of C—H···π and N—H···π interactions. nih.gov

Furthermore, studies on a series of A–π–A type quasi-macromolecular acceptors have shown that introducing a methoxy group on the thiophene (B33073) π-bridge can enhance π–π stacking interactions. rsc.org For instance, a compound with a 3-methoxythiophene (B46719) as the π-bridge exhibited a π–π stacking distance of 3.74 Å, which is tighter compared to analogues with unsubstituted or dimethoxy-substituted thiophene bridges. rsc.org This enhanced stacking is attributed to the increased planarity of the molecular skeleton. rsc.org

Conformational Dynamics and Geometric Parameter Analysis

The flexibility of a molecule and the spatial arrangement of its atoms are defined by its conformational dynamics and geometric parameters. Torsional and dihedral angles are key descriptors in this analysis. numberanalytics.com

Analysis of Torsional and Dihedral Angles

Torsional angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for understanding a molecule's three-dimensional structure. numberanalytics.comlibretexts.org

In the case of 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a twist in the molecule is evident from the O1—C8—C9—O2 torsion angle of -20.8 (7)°. iucr.org The dihedral angle between the bromobenzene (B47551) and phenyl rings is 43.2 (2)°. iucr.org A related series of compounds shows that the twist around the C8—S1 bond, as indicated by the C4—S1—C8—C9 torsion angles, varies within a narrow range, with one derivative exhibiting a value of 46.6 (3)° compared to others which are around 57-58°. iucr.org

For 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is a relatively small 10.6 (1)°. nih.gov In 4-Methoxy-N-phenylaniline, the two benzene rings are oriented at a more significant dihedral angle of 59.9 (2)°. nih.gov

Computational studies on isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide identified the global minimum energy structure with specific dihedral angles: C8-N10-N11-C13 at 176.8°, C2-C3-C8-O9 at -148.2°, and O9-C8-N10-N11 at -164.8°. aip.org Theoretical investigations of 4-Methoxy-N-(3-phenylallylidene) aniline also provide detailed data on various dihedral angles within the molecule, as shown in the table below. researchgate.net

Table 1: Selected Torsional and Dihedral Angles of this compound) Derivatives
CompoundTorsion/Dihedral AngleValue (°)Reference
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-oneO1—C8—C9—O2-20.8 (7) iucr.org
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-oneDihedral angle between bromobenzene and phenyl rings43.2 (2) iucr.org
4-methoxy-N-methylbenzamideDihedral angle between amide group and benzene ring10.6 (1) nih.gov
4-Methoxy-N-phenylanilineDihedral angle between the two benzene rings59.9 (2) nih.gov
Isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazideC8-N10-N11-C13176.8 aip.org
C2-C3-C8-O9-148.2
O9-C8-N10-N11-164.8
4-Methoxy-N-(3-phenylallylidene) anilineO1-C13-C14-C15-179.70 researchgate.net
C12-C13-C14-C151.1
O1-C13-C12-C11-179.30
C10-N1-C9-C8177.56

Identification of Conformational Isomers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. studysmarter.co.uksavemyexams.com The study of these isomers is crucial for understanding molecular flexibility and stability. libretexts.orgstudysmarter.co.uk

Research on methoxy-1,3,5-cycloheptatriene (MCHT) isomers has shown that the boat conformation of 1-methoxy-1,3,5-cycloheptatriene (B121509) is the most stable species. acs.org Computational methods have been employed to determine the fully optimized structures and relative energies of all possible MCHT isomers, including the planar conformations, to evaluate the barriers for boat interconversion. acs.org

In the context of regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles, the 4-methoxy isomer exhibits a unique conformation. oup.com The close proximity of the methoxy group to the carbonyl group at the 3-position of the indole ring may force the carbonyl group out of plane, leading to a distinct and less retained conformation during chromatographic separation. oup.com

Furthermore, conformational analysis of cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate has been performed using theoretical calculations to understand their stereochemistry. researchgate.net These studies often involve scanning the potential energy surface with respect to selected torsion angles to identify stable conformers. researchgate.netiucr.org

The π–stacking interaction between the N-(4-methoxyphenyl) group of ketimines and the S-aryl group of a chiral sulfoxide has been identified as a key factor in controlling the stereoselectivity of certain reactions, highlighting the importance of conformational preferences in determining reaction outcomes. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO5S B3114521 (4-Methoxy-1 CAS No. 201996-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-13-6-4-14(11,12)3-5(6)8-2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFFFKVZOWLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Computational Prediction of NMR Chemical Shifts

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for validating experimental data and confirming molecular structures. Computational methods, particularly DFT, have been widely applied to simulate ¹H and ¹³C NMR spectra for compounds incorporating the "(4-Methoxy-1" fragment.

Studies on molecules such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) rsc.orgresearchgate.netrsc.orgresearchgate.net have utilized DFT with basis sets like 6-311++G(d,p) to predict ¹H and ¹³C chemical shifts, reporting good correlations with experimental findings. Similarly, research on 4-methoxy-1-naphthol (B1194100) researchgate.netingentaconnect.com employed DFT methods, including B3LYP with a 6-311+G(3d,2p) basis set, to achieve good agreement between simulated and observed NMR spectra. The compound 4-methoxy-1-butyllithium has also been studied in the context of ¹H-NMR spectral data comparison researchgate.net. Furthermore, 4'-Methoxy[1,1'-biphenyl]-2,5-diol has undergone DFT simulations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts, facilitating comparison with experimental data .

Table 1: Computational Prediction of NMR Chemical Shifts

Compound Studied (containing "this compound" fragment) Computational Method Basis Set Type of NMR Data Predicted Key Findings Reference
HMBPP rsc.orgresearchgate.netrsc.orgresearchgate.net DFT 6-311++G(d,p) ¹H and ¹³C Chemical Shifts Good correlation with experimental data rsc.orgresearchgate.netrsc.orgresearchgate.net
4-methoxy-1-naphthol researchgate.netingentaconnect.com DFT (B3LYP) 6-311+G(3d,2p) NMR Chemical Shifts Good agreement with experimental data researchgate.netingentaconnect.com
4-methoxy-1-butyllithium researchgate.net Not specified Not specified ¹H-NMR Spectral Data Comparison of spectral data researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of molecules containing the "this compound" fragment are often probed using a suite of computational tools that describe electron distribution, orbital energies, and potential reaction pathways.

Natural Bond Orbital (NBO) analysis is a powerful technique used to quantify hyperconjugative interactions, charge delocalization, and the stabilization arising from these electronic effects. Studies on HMBPP researchgate.netrsc.orgresearchgate.net have employed NBO analysis to investigate stabilization mechanisms. For 4-methoxy-1-naphthol researchgate.netingentaconnect.comdntb.gov.ua, NBO analysis helps in identifying the most reactive sites within the molecule. Research on 6-allyl-4-methoxy-1,3-benzodioxole (Myristicin) sphinxsai.com also utilizes NBO analysis to examine the stability derived from hyperconjugative interactions and charge delocalization. Additionally, NBO analysis has been applied to 3-Chloro-4-methoxy-1,2,5-thiadiazole to quantify hyperconjugative interactions that stabilize specific tautomeric forms, and to 4-methoxy-1-methyl-4-(trichloromethyl)hexahydropyrimidin-2-one acs.org.

Table 2: NBO Analysis and Hyperconjugative Interactions

Compound Studied (containing "this compound" fragment) Computational Method Focus of NBO Analysis Key Findings Reference
HMBPP researchgate.netrsc.orgresearchgate.net DFT (B3LYP) Hyperconjugative interactions, stabilization Investigated stabilization from hyperconjugative interactions researchgate.netrsc.orgresearchgate.net
4-methoxy-1-naphthol researchgate.netingentaconnect.comdntb.gov.ua DFT Hyperconjugative interactions, reactive parts Identified most reactive parts of the molecule researchgate.netingentaconnect.comdntb.gov.ua
Myristicin sphinxsai.com DFT (B3LYP) Hyperconjugative interactions, charge delocalization Analyzed stability arising from hyperconjugative interactions and charge delocalization sphinxsai.com
3-Chloro-4-methoxy-1,2,5-thiadiazole DFT (B3LYP) Hyperconjugative interactions Quantified interactions stabilizing specific tautomers

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and charge transfer characteristics. Studies on HMBPP rsc.orgresearchgate.netrsc.orgresearchgate.net and Myristicin sphinxsai.com have employed FMO analysis to elucidate charge transfer processes within these molecules. The compound 4-methoxy-1,2-benzoquinone (B1203328) researchgate.netacs.org has been investigated using FMO theory in the context of Diels-Alder reactions, analyzing its energy profile and electron transfer mechanisms. Furthermore, research related to 4-methoxy-1-naphthalenemethanol (B186864) has involved the prediction of molecular orbitals as part of its computational characterization.

Table 3: Frontier Molecular Orbital (FMO) Theory and Analysis

Compound Studied (containing "this compound" fragment) Computational Method Focus of FMO Analysis Key Findings Reference
HMBPP rsc.orgresearchgate.netrsc.orgresearchgate.net DFT (B3LYP) HOMO/LUMO energies, charge transfer Elucidated information regarding charge transfer rsc.orgresearchgate.netrsc.orgresearchgate.net
Myristicin sphinxsai.com DFT (B3LYP) HOMO/LUMO energies, charge transfer Elucidated information regarding charge transfer sphinxsai.com
4-methoxy-1,2-benzoquinone researchgate.netacs.org DFT Reaction mechanism, electron transfer Analyzed energy profile for Diels-Alder reaction researchgate.netacs.org

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the distribution of electron density and electrostatic potential on the molecular surface. This helps in identifying regions of positive (electrophilic) and negative (nucleophilic) potential. Studies on HMBPP rsc.orgresearchgate.net use MESP mapping to present molecular size, shape, and electrostatic potential. For 4-(tert-butyl)-4-methoxy-1,1-biphenyl rasayanjournal.co.in, MESP surface analysis has been used to establish correlations between molecular structure and physicochemical properties. In the case of 4-methoxy-1-indanone (B81218) , MESP maps are employed to identify electron-deficient regions susceptible to electrophilic attack, aiding in predicting reactivity and regioselectivity. Myristicin sphinxsai.com also shows MESP analysis indicating charge transfer. Source acs.org mentions electrostatic potential for 4-methoxy-1-methyl-4-(trichloromethyl)hexahydropyrimidin-2-one.

Table 4: Molecular Electrostatic Potential (MESP) Mapping

Compound Studied (containing "this compound" fragment) Computational Method Focus of MESP Mapping Key Findings Reference
HMBPP rsc.orgresearchgate.net DFT Electron density, electrostatic potential Presents molecular size, shape, and electrostatic potential rsc.orgresearchgate.net
4-(tert-butyl)-4-methoxy-1,1-biphenyl rasayanjournal.co.in DFT MEP surface analysis Established correlation between structure and physicochemical properties rasayanjournal.co.in
4-methoxy-1-indanone DFT MEP Maps Identified electron-deficient regions prone to electrophilic attack
Myristicin sphinxsai.com DFT (B3LYP) MESP Shows charge transfer occurs in the molecule sphinxsai.com

Reactivity indices, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's propensity to undergo chemical reactions. Global indices such as electrophilicity, nucleophilicity, hardness, and chemical potential, along with local reactivity descriptors, are calculated. Studies on HMBPP rsc.orgresearchgate.netrsc.org have calculated these indices to facilitate comparisons of reactivity and molecular stability. For 4-methoxy-1-indanone , DFT and MEP maps are used to predict reactivity and regioselectivity. The compound 4-methoxy-1,2-benzoquinone researchgate.net has also been analyzed using DFT reactivity indices to understand its reaction mechanisms.

Table 5: Global and Local Reactivity Indices

Compound Studied (containing "this compound" fragment) Computational Method Type of Indices Key Findings Reference
HMBPP rsc.orgresearchgate.netrsc.org DFT Global & Local Comparison of reactivity and stability rsc.orgresearchgate.netrsc.org
4-methoxy-1-indanone DFT Reactivity/Regioselectivity Predicted reactivity and regioselectivity

Charge distribution analysis, encompassing methods like Mulliken atomic charge calculations and NBO charge analysis, is fundamental to understanding how electron density is distributed within a molecule and how this influences its properties. Research on HMBPP researchgate.netrsc.orgresearchgate.net has included the calculation of Mulliken atomic charges. For 4-methoxy-1-naphthol researchgate.netingentaconnect.comdntb.gov.ua, NBO charge distribution analysis is performed to identify reactive sites. Myristicin sphinxsai.com employs NBO analysis to study charge delocalization. 4-Methoxy-1-naphthalenemethanol also involves charge distribution analysis as part of its computational characterization.

Table 6: Charge Distribution Analysis

Compound Studied (containing "this compound" fragment) Computational Method Type of Charge Analysis Key Findings Reference
HMBPP researchgate.netrsc.orgresearchgate.net DFT Mulliken atomic charges Not specified in snippet, but calculated researchgate.netrsc.orgresearchgate.net
4-methoxy-1-naphthol researchgate.netingentaconnect.comdntb.gov.ua DFT NBO charge distribution Identified most reactive parts of the molecule researchgate.netingentaconnect.comdntb.gov.ua
Myristicin sphinxsai.com DFT (B3LYP) Charge delocalization (NBO) Analyzed charge delocalization sphinxsai.com

Compound List

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

4-(tert-butyl)-4-methoxy-1,1-biphenyl

4-methoxy-1-naphthol (B1194100)

4-methoxy-1-indanone (B81218)

4-methoxy-1-methyl-4-(trichloromethyl)hexahydropyrimidin-2-one

6-allyl-4-methoxy-1,3-benzodioxole (Myristicin)

4-methoxy-1-butyllithium

4-methoxy-1,2-benzoquinone (B1203328)

3-Chloro-4-methoxy-1,2,5-thiadiazole

4'-Methoxy[1,1'-biphenyl]-2,5-diol

4-Methoxy-1-naphthalenemethanol (B186864)

Theoretical and Computational Chemistry Studies

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for technologies such as optical communications, data storage, and frequency conversion. Computational methods are extensively used to predict and understand the NLO responses of molecules.

Studies on 4-methoxy-1-naphthol (B1194100) (4M1N) have demonstrated significant non-linear optical properties through theoretical calculations. Investigations employing the B3LYP/6-311+G(3d,2p) level of theory have revealed that 4M1N possesses a polarizability tensor (α) substantially greater than that of urea (B33335), a common reference molecule ingentaconnect.comresearchgate.netdntb.gov.ua. Specifically, the polarizability of 4M1N was found to be more than 340% greater than that of urea when calculated at the same theoretical level ingentaconnect.comresearchgate.netdntb.gov.ua. This enhancement extends to the second-order hyperpolarizability (β), which was observed to be approximately 500% greater than that of urea ingentaconnect.comresearchgate.netdntb.gov.ua. These findings suggest that 4M1N is a promising candidate for effective NLO materials ingentaconnect.comresearchgate.netdntb.gov.ua. The integration of 4M1N into polymer matrices has also been shown to further improve these NLO properties ingentaconnect.com.

Table 1: Non-Linear Optical Properties of 4-methoxy-1-naphthol (4M1N)

PropertyCalculated Value (Relative to Urea)Computational MethodReference(s)
Polarizability (α)> 340% greaterB3LYP/6-311+G(3d,2p) ingentaconnect.comresearchgate.netdntb.gov.ua
Hyperpolarizability (β)~500% greaterB3LYP/6-311+G(3d,2p) ingentaconnect.comresearchgate.netdntb.gov.ua

Thermodynamic and Kinetic Parameter Determination

Understanding the thermodynamic and kinetic parameters of chemical compounds is essential for predicting their stability, reactivity, and behavior under various conditions.

Computational studies have explored the kinetic aspects of reactions involving molecules with the "4-methoxy-1-" motif. For instance, in the context of dehydration reactions, it has been noted that structural constraints can influence reaction rates by inducing a larger activation entropy acs.org. This suggests a stabilization of the transition state, leading to a faster reaction acs.org. While specific quantitative values for enthalpies and entropies of activation for a broad range of "4-Methoxy-1-" compounds are still under investigation, related studies on similar structures highlight the importance of these parameters in reaction mechanism elucidation acs.orgscispace.com.

The stability of chemical structures, including isomers and reaction products, is a critical aspect studied through computational chemistry. For the compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) (HMBPP) , theoretical calculations have provided insights into its stability rsc.orgnih.gov. Studies using density functional theory (DFT) methods, such as B3LYP and CAM-B3LYP with the 6-311++G(d,p) basis set, have confirmed the high stability of HMBPP in comparison to other potential structures rsc.orgnih.gov. This stability is supported by the computed total energy and thermodynamic parameters rsc.orgnih.gov. Furthermore, investigations into related compounds like 4-methoxy-1-naphthol have also involved the determination of optimized structures and conformational isomers, contributing to the understanding of their relative stabilities ingentaconnect.com.

Compound List:

4-methoxy-1-naphthol (4M1N)

4-methoxy-1-phenylethanol

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

p-anisidine (B42471) (4-methoxyaniline)

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Role as Building Blocks for Complex Molecular Scaffolds

4-Methoxyaniline is extensively employed as a foundational building block for constructing intricate molecular architectures. Its amine group readily participates in reactions like alkylation, acylation, and condensation, allowing for the stepwise assembly of complex scaffolds. For instance, it is used in the synthesis of various bioactive molecules and specialty chemicals . Furthermore, its derivatives, such as N-benzyl-4-methoxyaniline, are utilized in the synthesis of heterocycles and other complex organic molecules, showcasing its versatility in creating diverse chemical structures . The compound's ability to be readily attached to molecular scaffolds through nucleophilic substitution further enhances its utility in building complex structures ossila.com.

Precursors for Indole (B1671886) and Quinoline (B57606) Derivatives

A significant application of 4-methoxyaniline lies in its role as a precursor for the synthesis of indole and quinoline derivatives, which are prevalent in pharmaceuticals and natural products.

Indole Synthesis: While electron-rich anilines like 4-methoxyaniline can sometimes fail in specific indole synthesis methods like the Gassman indole synthesis wikipedia.org, it is a key starting material in other indole-forming reactions. For example, it is used in multi-step reactions to synthesize quinoline derivatives that carry indole moieties researchgate.net. The Fischer indole synthesis, a cornerstone for indole preparation, often utilizes substituted anilines, and 4-methoxyaniline can be employed in variations of these methods to access specific indole structures irjmets.comrsc.org.

Quinoline Synthesis: 4-Methoxyaniline is a common starting material for synthesizing various quinoline derivatives. It can be used in multicomponent reactions, such as those involving aldehydes and terminal aryl alkynes, catalyzed by solid acids, to yield quinoline structures efficiently rsc.org. It is also a precursor in reactions with diketones for quinoline synthesis, with the resulting derivatives finding applications as active pharmaceutical ingredients and dyes ossila.com.

Intermediates in the Synthesis of Structurally Diverse Compounds

4-Methoxyaniline serves as a vital intermediate in the synthesis of a broad array of structurally diverse compounds, including naphthalene (B1677914) derivatives and benzoquinones.

Naphthalene Derivatives: 4-Methoxyaniline is a precursor in the synthesis of various naphthalene-based compounds. For example, it is used in diazo-coupling reactions to synthesize naphthalene sulfonates . Research also involves the synthesis of naphthalene derivatives with potential anticancer activity, where methoxynaphthalene structures are explored ijpsjournal.com. The compound itself can be a starting point for functionalizing naphthalene rings.

Benzoquinones: The oxidation of 4-methoxyanilines using ceric ammonium (B1175870) nitrate (B79036) (CAN) is a documented method for the formation of 1,4-benzoquinones nih.gov. This reaction highlights 4-methoxyaniline's utility in generating quinone structures, which are important in various chemical and biological contexts. For instance, reactions involving benzoquinones and aromatic amines, including 4-methoxyaniline, can lead to complex heterocyclic systems researchgate.net.

Probes for Biochemical Assays and Cellular Pathway Modulation

4-Methoxyaniline and its derivatives are utilized as probes in biochemical assays to investigate enzyme activity, protein interactions, and cellular signaling pathways. The compound's ability to interact with enzymes and proteins makes it valuable for studying inhibition mechanisms and modulating cellular processes . For example, derivatives of 4-methoxyaniline have been explored for their potential to inhibit enzymes like aldose reductase . Furthermore, compounds incorporating the 4-methoxyaniline moiety are investigated for their ability to modulate cellular signaling pathways, such as the MAPK pathway, influencing processes like cell proliferation and apoptosis .

Role as Substrates for Enzymatic Transformations

4-Methoxyaniline can act as a substrate for various enzymatic transformations, enabling the synthesis of complex molecules or the study of enzymatic mechanisms. For instance, it has been shown to be susceptible to enzymatic transformation by laccase, leading to the formation of azo compounds researchgate.net. Research on microbial degradation pathways has also identified that certain microorganisms can metabolize substituted anilines, though 4-methoxyaniline itself was noted as not being utilized as a sole carbon and nitrogen source by one specific strain asm.org. In other enzymatic studies, such as continuous-flow synthesis of β-amino acid esters, aromatic amines, including 4-methoxyaniline, have demonstrated good reactivity as substrates researchgate.net.

Compound List:

4-Methoxyaniline

Mechanistic Insights into Biological Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of (4-methoxy-1-naphthyl)-containing compounds are dictated by their interactions with specific molecular targets. These interactions can range from the formation of stable covalent bonds to the reversible binding to receptors and enzymes, initiating or inhibiting a cascade of cellular events.

Covalent Interactions with Cellular Nucleophiles (e.g., Thiols)

The naphthalene (B1677914) ring system can be metabolically activated to form reactive intermediates, such as epoxides. These electrophilic metabolites are capable of forming covalent adducts with cellular nucleophiles, including the thiol groups of cysteine residues in proteins. While direct evidence for the covalent modification of thiols by this compound-naphthyl)methanamine is not extensively documented, the reactivity of related naphthoquinones, such as Menadione (Vitamin K3), is well-established. Menadione can undergo redox cycling to generate reactive oxygen species and arylate thiols, a mechanism that contributes to its biological effects. wikipedia.org This reactivity highlights a potential, though not yet confirmed, mechanism for naphthalene derivatives to form stable covalent bonds with protein targets, thereby irreversibly altering their function. nih.gov

Receptor Binding and Activation/Inhibition Mechanisms (e.g., GPR55, β2-AR, WalR)

Compounds featuring the 4-methoxy-1-naphthyl group have been shown to interact with several G-protein coupled receptors (GPCRs), demonstrating complex activation and inhibition profiles.

A notable example is (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) , a derivative that displays multifaceted receptor activity.

β2-Adrenergic Receptor (β2-AR): MNF acts as a potent agonist of the β2-AR. The presence of the 4-methoxy-1-naphthyl moiety confers a remarkable 573-fold greater selectivity for the β2-AR over the β1-AR compared to its parent compound, (R,R′)-fenoterol. nih.gov Upon binding, MNF stimulates both Gαs and Gαi signaling pathways, leading to an enhancement of cAMP accumulation with an EC50 value of 3.90 nM in cells overexpressing the human β2-AR. nih.gov

GPR55: In contrast to its agonist activity at β2-AR, MNF acts as an inhibitor of GPR55 signaling. nih.govresearchgate.net It has been shown to block the internalization of GPR55 mediated by GPR55 agonists like O-1602. researchgate.netresearchgate.net This inhibition of receptor signaling and internalization suggests that MNF can impair cellular processes that are driven by GPR55 activation. nih.gov Studies in HepG2 and PANC-1 cancer cells have confirmed that MNF inhibits GPR55-mediated signaling. researchgate.net

WalR: The target "WalR" is associated with Walrycin A, which is a synonym for 4-methoxy-1-naphthol (B1194100) . nih.gov This indicates that the 4-methoxynaphthol structure itself is recognized as a specific bioactive agent, although the detailed mechanism of its interaction with the two-component system response regulator WalR in bacteria requires further elucidation.

Receptor Interaction Profile of (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)
ReceptorMechanism of ActionEffectReference
β2-Adrenergic Receptor (β2-AR)AgonistEnhances cAMP accumulation (EC50 = 3.90 nM) nih.gov
G-protein coupled receptor 55 (GPR55)Inhibitor/AntagonistBlocks agonist-mediated receptor internalization and signaling nih.govresearchgate.net

Enzyme-Substrate and Enzyme Inhibition Studies

The 4-methoxy-1-naphthyl scaffold is found in molecules that can inhibit key enzymes involved in cellular signaling and inflammation.

ERK1/2 Phosphorylation: MNF has been demonstrated to significantly abrogate the induction of ERK1/2 phosphorylation in response to GPR55 agonists such as AM251 and O-1602 in cancer cell lines. nih.govresearchgate.net This indicates that MNF can inhibit the downstream signaling cascade of GPR55, which often involves the RAS-RAF-MEK-ERK pathway. researchgate.netfrontiersin.org

Cyclooxygenase (COX) Inhibition: A series of synthesized naphthalene derivatives, where the typical carboxylic acid function of NSAIDs was replaced, were tested for their ability to inhibit COX enzymes. nih.govcore.ac.uk One compound containing a 6-methoxy-naphthalene core and a methylsulfonyl group exhibited a 65% inhibition of COX-2 and 29% inhibition of COX-1 at a concentration of 10 µM, indicating that the methoxy-naphthalene structure can be tailored to interact with the active site of these inflammatory enzymes. core.ac.uk

Modulation of Cellular Signaling Pathways

By interacting with upstream targets like GPCRs, this compound-naphthyl)-containing compounds can profoundly modulate intracellular signaling pathways.

The dual action of MNF on β2-AR and GPR55 provides a clear example of this modulation. While its agonism at β2-AR can activate cAMP-dependent pathways, its concurrent inhibition of GPR55 signaling interferes with pathways regulated by this receptor, such as the ERK/MAP kinase pathway. nih.govresearchgate.net Research has shown that MNF impairs GPR55-mediated signaling, which in turn affects processes like cell migration and morphology in cancer cells. nih.gov The ability of MNF to block ERK1/2 phosphorylation downstream of GPR55 activation is a key mechanistic insight into its cellular effects. researchgate.net Furthermore, the antiproliferative effects of MNF in certain cancer cells were found to be sensitive to pertussis toxin, suggesting the involvement of Gαi/o-linked receptors, and were blocked by cannabinoid receptor inverse agonists, implicating crosstalk with cannabinoid receptor signaling pathways. sigmaaldrich.com

Structure-Activity Relationship (SAR) Derivations

The specific structural features of these compounds, particularly the methoxy (B1213986) group on the naphthalene ring, are crucial determinants of their biological activity.

Influence of the Methoxy Group on Interaction Specificity and Potency

The substitution of a methoxy group onto the naphthalene ring can dramatically alter the pharmacological profile of a molecule.

Enhanced Selectivity and Potency: The comparison between (R,R′)-fenoterol and MNF starkly illustrates the impact of the 4-methoxy-1-naphthyl moiety. The addition of this group increases the selectivity for the β2-AR by 573-fold. nih.gov This suggests that the methoxy group and the extended aromatic system of the naphthalene ring engage in specific, favorable interactions within the binding pocket of the β2-AR that are absent in the β1-AR.

Modulation of Activity: The presence and position of methoxy groups are known to be significant for the bioactivity of phenolic compounds. Methoxy groups can enhance antioxidant activity and act as electron-donating groups, which can influence how a molecule interacts with its biological target. nih.govnih.gov In the context of COX inhibitors, the substitution pattern on the naphthalene ring, including the methoxy group, was critical for the observed inhibitory activity. core.ac.uk The antiradical activity of phenolic acids, for instance, has been shown to be positively associated with the presence of methoxy groups, regardless of their position. mdpi.com This electron-donating nature can affect binding affinity and the catalytic steps of enzyme inhibition.

Impact of Methoxy-Naphthyl Group on β-Adrenergic Receptor Selectivity
CompoundKey Structural Featureβ2-AR vs β1-AR SelectivityReference
(R,R′)-FenoterolHydroxyphenyl groupBaseline nih.gov
(R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)4-Methoxy-1-naphthyl group573-fold increase nih.gov

Impact of Other Substituents and Core Scaffolds on Molecular Recognition

The biological activity and molecular recognition of compounds incorporating the this compound-naphthyl) moiety are profoundly influenced by the nature and position of other substituents on the molecule, as well as the structural characteristics of the core scaffold to which the naphthyl group is attached. Structure-activity relationship (SAR) studies have demonstrated that subtle modifications to appended rings or the central framework can lead to significant changes in binding affinity, selectivity, and inhibitory potency against various biological targets.

Influence of Substituents on Appended Aromatic Rings

Research into dual cholinesterase inhibitors has provided detailed insights into how substituents on other parts of a molecule can modulate the biological action of a methoxy-naphthyl group. In a series of N-benzyl pyridinium styryls linked to a methoxy-naphthyl fragment, modifications to a terminal phenyl ring (Ring A) and a benzyl ring (Ring C) were shown to be critical for inhibitory efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Specifically, the position and number of methoxy groups on an attached phenyl ring directly impact activity. Shifting methoxy groups from a 3,4-substitution pattern to a 3,5-pattern on the phenyl ring was found to considerably increase the efficacy against AChE. nih.gov Conversely, increasing the number of methoxy substituents to three on the phenyl ring led to a decrease in activity. acs.org The removal of a methoxy group from the 3-position of a 3,5-dimethoxy substituted analog also resulted in decreased activity against AChE. nih.gov

Substituents on the benzyl portion of these molecules also play a crucial role. The addition of a methyl group to the benzyl moiety decreased activity, whereas the introduction of a chloro (-Cl) group at the same position increased the inhibitory action for both AChE and BChE. nih.gov Interestingly, while substituting the phenyl ring with an electron-withdrawing nitro (-NO₂) group diminished efficacy, the combination of a tri-methoxy-substituted phenyl ring and a chloro group on the benzyl ring significantly enhanced the anti-BChE potential. nih.govacs.org These findings highlight the complex interplay between electronic and steric effects of substituents in guiding molecular recognition at the active sites of these enzymes.

The table below summarizes the structure-activity relationships of select N-benzyl pyridinium styryl derivatives, illustrating the impact of various substitutions.

Compound IDPhenyl Ring A SubstituentsBenzyl Ring C SubstituentAChE IC₅₀ (nM)BChE IC₅₀ (nM)
7a 3,4-dimethoxyH12101840
7b 3,4-dimethoxy2-methyl>10000>10000
7c 3,4-dimethoxy2-chloro9801120
7h 3,4-dimethoxy2-nitro24303610
7j 3,5-dimethoxyH2801430
7p 3,4,5-trimethoxy2-chloro1140480
7t 5-methoxyH6302150
7av 3,5-dimethoxy4-fluoro176370

Data sourced from studies on methoxy-naphthyl-linked N-benzyl pyridinium styryls as dual cholinesterase inhibitors. nih.gov

Influence of the Core Scaffold

The core scaffold that connects the this compound-naphthyl) group to other pharmacophoric elements is fundamental to establishing the correct orientation for effective molecular interaction. The vinyl-pyridinium linker in the cholinesterase inhibitors mentioned above, for instance, is a critical component of the pharmacophore, positioning the methoxy-naphthyl and substituted-benzyl fragments appropriately for dual binding with both the catalytic and peripheral anionic sites of the enzymes. nih.gov

In a different chemical series, the impact of the core scaffold is evident in antagonists for the G-protein-coupled receptor 84 (GPR84). In these molecules, two methoxyphenyl groups are attached to a 1,2,4-triazine core. The triazine scaffold acts as a central hub, and substitutions on this core and the attached rings dictate antagonist affinity. SAR studies revealed that replacing the methoxyphenyl (anisole) groups with halides on the triazine ring decreased activity in a size-dependent manner, indicating that the methoxy group is involved in key interactions, potentially forming a hydrogen bond with a tyrosine residue (Tyr81) in the receptor binding pocket. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of molecules incorporating the (4-methoxy-1) structural unit is an area of active research, with a continuous drive towards more efficient and environmentally benign methodologies. Traditional synthetic routes are often multi-step processes that may require harsh reaction conditions or the use of hazardous reagents. Future research is focused on overcoming these limitations.

An example of a multi-step synthesis is the preparation of substituted 4-methoxy-1H-quinolin-2-ones. This process begins with the reaction of substituted aniline (B41778) with malonic acid and phosphorous oxychloride to form a dichloro quinoline (B57606) intermediate. This intermediate is then treated with sodium methoxide, followed by reflux with acetic and hydrochloric acid to yield the final product. researchgate.net Similarly, the synthesis of 4-methoxy-1,3-benzenediolylhydrazones starts from 4-methylphenol and involves several steps including acetylation, Fries rearrangement, and reaction with dimethyl sulfate (B86663) before the final hydrazone formation. nih.gov

Emerging synthetic strategies aim to improve upon these established methods. Key areas of development include:

Continuous Flow Processes: For industrial-scale production, continuous flow chemistry offers a promising alternative to batch processing. This approach can enhance reaction efficiency, improve safety, and allow for easier scalability. The industrial production of compounds like (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is exploring the use of continuous flow methods.

Catalytic Systems: The development of novel catalysts is crucial for improving the sustainability of synthetic routes. This includes the use of transition metal catalysts for cross-coupling reactions to construct the core scaffolds more efficiently, as well as organocatalysts to promote key transformations under milder conditions.

Green Chemistry Principles: Future synthetic designs will increasingly incorporate principles of green chemistry, such as using renewable starting materials, reducing solvent waste, and minimizing the generation of toxic byproducts.

The following table summarizes some synthetic methods for compounds containing the this compound) moiety:

ProductStarting Material(s)Key Reagents/StepsReference
Substituted 4-methoxy-1H-quinolin-2-onesSubstituted aniline, malonic acidPhosphorous oxychloride, sodium methoxide, acetic acid researchgate.net
4-Methoxy-1,3-benzenediolylhydrazones4-MethylphenolAcetic anhydride, AlCl₃ (Fries rearrangement), dimethyl sulfate nih.gov
4-Methoxy-1-naphthalaldehyde4-Methoxy-1-naphthalenemethanol (B186864) or 4-methoxy-1-naphthaleneOxidation or reaction with chloroform (B151607) and sodium hydroxide ontosight.ai
4-Methoxy-1,2-benzoquinone (B1203328)CatecholOxidation smolecule.com

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the design of new materials and functional compounds. For derivatives containing the this compound) group, methods like Density Functional Theory (DFT) are employed to understand their electronic structure and predict their behavior.

For instance, computational studies on imidazophenanthroline derivatives have been used to predict their corrosion inhibition potentials. ui.edu.ngresearchgate.net These studies calculate various quantum chemical parameters to correlate molecular structure with inhibitory activity. The energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and other descriptors are calculated to provide insights into the reactivity and stability of the molecules. ui.edu.ngresearchgate.net A higher EHOMO value is often associated with a greater tendency of a molecule to donate electrons to an acceptor, which can be a key factor in corrosion inhibition. researchgate.net

Similarly, spectroscopic and computational analyses of molecules like 4-methoxythioanisole (B167831) use DFT to determine geometrical, energetic, and vibrational characteristics. ijert.org Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps help in understanding intramolecular interactions and predicting sites of electrophilic and nucleophilic attack. ijert.org

The table below presents a selection of calculated quantum chemical parameters for a series of corrosion inhibitors, illustrating the application of computational modeling in this field.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
2-methyl-1H-imidazo[4,5-f] Current time information in Bangalore, IN.ontosight.aiphenanthroline (MIP)-6.22-1.534.69 researchgate.net
3-(1H-imidazo [4, 5-f] Current time information in Bangalore, IN.ontosight.ai phenanthrolin-2-yl) phenol (B47542) (IPP)-5.99-1.724.27 researchgate.net
2-(2-methoxyphenyl)-1H-imidazo [4, 5-f] Current time information in Bangalore, IN.ontosight.ai phenanthroline (MPIP)-5.81-1.614.20 researchgate.net
4-methoxy- 2-(3H-phenanthro [9, 10-d] imidazol-2-yl) phenol (MPP)-5.53-1.823.71 researchgate.net

Future research in this area will likely involve the use of more advanced computational techniques, including machine learning and artificial intelligence, to develop predictive models for a wider range of properties and to accelerate the discovery of new materials with desired functions.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The this compound) structural motif can significantly influence the reactivity of a molecule. The methoxy (B1213986) group, being an electron-donating group, can affect the electron density distribution in aromatic systems, thereby directing the course of chemical reactions. libretexts.org

Research into the reactivity of compounds containing this moiety has revealed interesting patterns. For example, the radical cations of methoxy-substituted arylalkenes and alkanes exhibit distinct reactivity in terms of nucleophilic addition, carbon-carbon bond cleavage, and deprotonation. cdnsciencepub.com The position of the methoxy group (meta or para) has a profound effect on the reaction pathways. cdnsciencepub.com

In another study, 4-methoxy-2-(4-methoxyphenyl)-9-oxocyclohepta[b]pyrylium perchlorate (B79767) was found to react with active methylene (B1212753) compounds at two different positions depending on the nature of the nucleophile. clockss.org Cyano-substituted active methylene compounds attacked the 4-position, while those with an acetyl group reacted at the 9a-position, leading to ring-opened products. clockss.org

The photochemistry of methoxy-substituted α-bromoacetophenones has also been investigated. cdnsciencepub.com These compounds can cleave upon photoexcitation to generate methoxyphenacyl radicals, which are key intermediates in various chemical processes. cdnsciencepub.com The reactivity of these radicals, such as their rates of hydrogen abstraction and addition to double bonds, has been quantified. cdnsciencepub.com

Future research will continue to explore the rich and diverse reactivity of this compound)-containing compounds. This includes the investigation of their behavior under novel reaction conditions, such as photocatalysis and electrochemistry, and the discovery of new transformations that can be used to build molecular complexity.

Design of Next-Generation Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems. tocris.com The this compound) moiety is present in a number of compounds that have been developed as chemical probes, particularly fluorescent probes for studying biological processes.

For example, a derivative of 4-methoxy-1,8-naphthalimide bearing a crown ether receptor has been synthesized as a selective fluorescent probe for the detection of silver ions in aqueous solutions. mathnet.ru Another example is 5-methoxy-1-keto-1,2,3,4-tetrahydro carbazole (B46965) (MTC), which is a hydrogen-bond sensitive probe used to study the microheterogeneity of binary mixtures and reverse micelles. acs.org The photophysical properties of MTC are highly sensitive to its local environment, making it a useful tool for probing subtle changes in hydrogen-bonding networks. acs.org

Furthermore, the development of fluorescent ligands for G protein-coupled receptors (GPCRs), such as the adenosine (B11128) receptors, is an active area of research. mdpi.com For instance, derivatives of SCH442416, which contains a 4-methoxyphenylpropyl group, have been functionalized with various fluorophores to create potent and selective fluorescent antagonists for the A2A adenosine receptor. mdpi.com

The design of next-generation chemical probes will focus on improving their properties, such as:

Specificity and Selectivity: Probes must interact with their intended target with high specificity to avoid off-target effects.

Photophysical Properties: For fluorescent probes, properties like brightness, photostability, and sensitivity to the local environment are critical.

Cell Permeability and Localization: Probes need to be able to enter cells and localize to the specific subcellular compartment where their target resides.

The development of activity-based protein profiling (ABPP) probes is another emerging direction. vcu.edu These probes are designed to covalently label active enzymes in complex biological samples, allowing for the study of enzyme function in their native context. vcu.edu

Unraveling Complex Biological Mechanisms through Mechanistic Studies

Compounds containing the this compound) substructure are often found to exhibit interesting biological activities, and mechanistic studies are crucial for understanding how they exert their effects at the molecular level.

For example, 4-methoxy-TEMPO, a derivative of the stable nitroxide radical TEMPO, has been shown to induce cytotoxicity, autophagy, and DNA damage in cancer cells. ebi.ac.uk Mechanistic studies have revealed that these effects are mediated through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. ebi.ac.uk This compound has also been shown to have therapeutic potential in treating mycobacterial infections by targeting both host and bacterial processes. ebi.ac.uk

In the context of drug development, understanding the mechanism of action is paramount. For example, derivatives of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines have been studied as ligands for serotonin (B10506) (5-HT1A), dopamine (B1211576) (D2), and adrenergic (α1) receptors. acs.org By synthesizing and testing enantiomerically pure forms of these compounds, researchers can elucidate the stereochemical requirements for high-affinity and selective receptor binding. acs.org

Future mechanistic studies will increasingly rely on a combination of experimental techniques, including:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level pictures of how these compounds bind to their biological targets.

Proteomics and Metabolomics: These "omics" approaches can provide a global view of the changes in protein and metabolite levels in response to treatment with a compound, offering clues about its mechanism of action.

Advanced Imaging Techniques: High-resolution microscopy techniques can be used to visualize the localization and dynamics of these compounds and their targets within living cells.

By unraveling the complex biological mechanisms of this compound)-containing compounds, researchers can pave the way for the development of new therapeutic agents and research tools.

Q & A

Q. What are common synthetic routes for preparing methoxy-substituted aromatic compounds (e.g., 4-methoxy derivatives)?

Methoxy-substituted compounds are typically synthesized via:

  • Electrophilic substitution : Methoxy groups can be introduced using methylating agents (e.g., dimethyl sulfate) under basic conditions .
  • Oxidation/Reduction : For example, oxidation of methyl ethers to carbonyl groups using KMnO₄ or reduction of nitro groups to amines with Pd/H₂ .
  • Protection/Deprotection : Methoxy groups may act as protecting groups in multi-step syntheses, requiring acidic or basic conditions for removal . Methodological Tip: Validate reaction pathways using SciFinder or Reaxys to compare with literature protocols .

Q. How can spectroscopic techniques (NMR, IR) characterize methoxy-substituted compounds?

  • NMR : The methoxy (-OCH₃) group shows a distinct singlet at ~3.8 ppm in ¹H NMR. In ¹³C NMR, the methoxy carbon appears at ~55 ppm. For example, 1-(4-Methoxy-3-methylphenyl)ethanone’s carbonyl group resonates at ~200 ppm in ¹³C NMR .
  • IR : The C=O stretch in ketones (e.g., 4′-methoxychalcone) appears at ~1680 cm⁻¹, while methoxy C-O stretches occur at ~1250 cm⁻¹ . Methodological Tip: Compare experimental spectra with reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to confirm structural assignments .

Q. How do researchers determine if a methoxy-substituted compound is novel?

  • Database Screening : Use SciFinder or Reaxys to search CAS numbers, molecular formulas, or structural motifs. For example, 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride (CAS 1431968-10-3) can be cross-referenced for prior reports .
  • Analytical Comparison : Match melting points, spectral data, or chromatographic retention times with literature values. Discrepancies ≥2°C in melting points may indicate novelty .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and literature values for methoxy-substituted compounds?

  • Purity Assessment : Use HPLC or GC-MS to rule out impurities. For instance, minor contaminants in 4-Methoxychalcone could skew melting points or spectral peaks .
  • Conditional Replication : Repeat synthesis under varied conditions (e.g., temperature, catalyst loading) to identify sources of variability .
  • Multi-Technique Validation : Combine XRD for crystal structure analysis with NMR to confirm stereochemistry in compounds like (R)-1-(4-Methoxyphenyl)butan-1-amine .

Q. What experimental strategies quantify the electronic effects of methoxy substituents on reactivity?

  • Substituent Variation : Synthesize analogs (e.g., replacing -OCH₃ with -CH₃ or -OH) and compare reaction rates in electrophilic substitution .
  • Computational Modeling : Use DFT calculations to analyze charge distribution in methoxy-substituted intermediates, such as 4-[(4-Methoxybenzyl)oxy]benzaldehyde .
  • Spectroscopic Probes : Ultraviolet-visible (UV-Vis) spectroscopy can track conjugation changes in chalcone derivatives with methoxy groups .

Q. How can researchers design controlled experiments to study the biological activity of methoxy-substituted compounds?

  • Structure-Activity Relationships (SAR) : Test analogs like 3-(4-Methylphenoxy)benzylamine hydrochloride against biological targets, varying methoxy position/quantity .
  • Metabolic Stability Assays : Use liver microsome models to assess how methoxy groups influence compound half-life compared to hydroxyl or methyl analogs .
  • Control Groups : Include compounds without methoxy groups (e.g., 1-(4-Methylphenyl)butan-1-amine) to isolate the substituent’s effect .

Data Management & Analysis

Q. What methodologies ensure robust data collection for methoxy-substituted compounds in multi-step syntheses?

  • Raw Data Organization : Store chromatograms, spectra, and reaction logs in appendices, with processed data (e.g., yields, Rf values) in the main text .
  • Error Analysis : Calculate uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) and propagate errors in yield calculations .
  • Cross-Validation : Use independent techniques (e.g., LC-MS and ¹H NMR) to confirm compound identity, as done for 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine .

Tables for Reference

Compound Key Analytical Data Application
1-(4-Methoxy-3-methylphenyl)ethanone¹H NMR (CDCl₃): δ 3.85 (s, 3H, -OCH₃) Spectroscopy reference standard
4-MethoxychalconeIR (KBr): 1680 cm⁻¹ (C=O) UV-Vis conjugation studies
(R)-1-(4-Methoxyphenyl)butan-1-amineMp: 62–64°C; [α]D²⁵ = +15.2° (c=1, EtOH) Stereochemical reactivity studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.